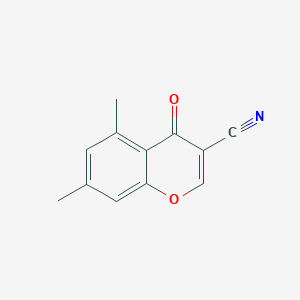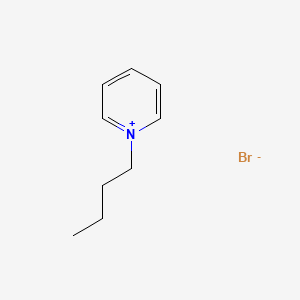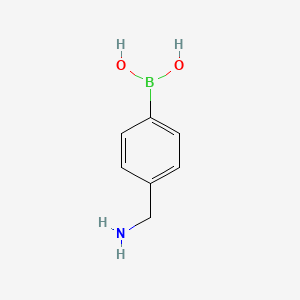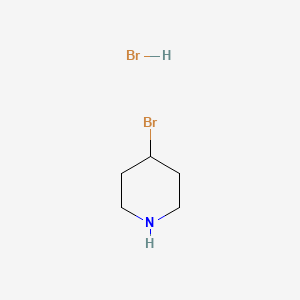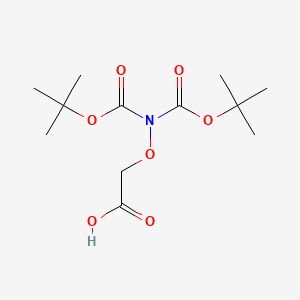
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is a useful research compound. Its molecular formula is C12H21NO7 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ligand Synthesis for Metal Complexation : This compound is used in synthesizing bifunctional DTPA-like ligands utilizing L-glutamic acid and L-lysine. These ligands feature a carboxylic or amino group for conjugation and are effective in metal ion complexation (Anelli et al., 1999).
Transition Metal Carbonyl Chemistry : In another study, bis(pyrazol-1-yl)acetates, structurally related to the given compound, are explored as ligands in transition metal carbonyl chemistry. This research sheds light on their coordination behavior and reactivity (Burzlaff, Hegelmann, & Weibert, 2001).
Synthesis of Nitrogen-Containing Heterocycles : A derivative of the compound is involved in forming symmetrical gem-bis-(3-dimethylamino-1,2,4-triazol-1-yl)methanes, indicating its utility in synthesizing nitrogen-containing heterocycles (Miyamoto & Yamazaki, 1989).
Synthesis of Amino Acid Derivatives : The compound is also used in the preparation of amino acid derivatives, demonstrating its utility in synthesizing various natural and nonnatural α-amino acids (Burger et al., 1992).
Water-Soluble Metal Complexes : Research on bis(4-carboxylpyrazol-1-yl)acetic acid, a compound with structural similarities, highlights its role in creating water-soluble metal complexes (Tzegai, Reil, & Burzlaff, 2022).
Models for Mononuclear Active Sites : The compound's derivatives are studied as models for mononuclear active sites of non-heme iron oxidases and zinc enzymes, indicating its significance in bioinorganic chemistry (Beck, Weibert, & Burzlaff, 2001).
Magnetostructural Study in Chemistry : Another application is observed in a magnetostructural study of diiron(III) complexes using aminebis(phenoxide)-based ligands, showcasing the compound's role in advanced magnetic and structural analyses (Weyhermüller, Wagner, & Chaudhuri, 2011).
Synthesis of Organotin Derivatives : The compound is also utilized in the synthesis and structural characterization of organotin derivatives, demonstrating its role in organometallic chemistry (Wen et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Bis-Boc-Amino-Oxyacetic Acid, also known as Bis-Boc-Aoa, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are therefore the amino groups present in peptides .
Mode of Action
The compound interacts with its targets by introducing a hydroxylamine functionality to the N-terminal or side-chain amino groups . This is achieved through a process known as oxime formation, which occurs in aqueous solution at pH 3.5 . The compound can be ligated to aldehyde-containing peptides via this process .
Biochemical Pathways
The introduction of hydroxylamine functionality to amino groups can lead to changes in the properties or reaction activity of the compound . This process affects the biochemical pathways involving the modified peptides.
Result of Action
The result of the action of Bis-Boc-Amino-Oxyacetic Acid is the formation of hydroxylamine-labeled peptides . These peptides can then be ligated to aldehyde-containing peptides via oxime formation . This process can change the properties or reaction activity of the compound .
Action Environment
The action of Bis-Boc-Amino-Oxyacetic Acid is influenced by environmental factors such as pH. The process of oxime formation, for instance, occurs in aqueous solution at pH 3.5
Propriétés
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKWBDTOCTFOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373172 |
Source


|
| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293302-31-5 |
Source


|
| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
